molecular formula C7H10O3 B178400 Oxocane-2,8-dione CAS No. 10521-07-0

Oxocane-2,8-dione

Cat. No.: B178400
CAS No.: 10521-07-0
M. Wt: 142.15 g/mol
InChI Key: ZJHUBLNWMCWUOV-UHFFFAOYSA-N
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Description

Oxocane-2,8-dione: is an organic compound with the molecular formula C₇H₁₀O₃ pimelic acid anhydride . This compound is characterized by a seven-membered ring structure containing two ketone groups at the 2 and 8 positions. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Pimelic Acid: One common method for synthesizing oxocane-2,8-dione involves the cyclization of pimelic acid. This reaction typically requires a dehydrating agent such as acetic anhydride or phosphorus pentoxide to facilitate the formation of the anhydride ring.

    Oxidation of Cycloheptanone: Another synthetic route involves the oxidation of cycloheptanone using oxidizing agents like potassium permanganate or chromium trioxide. This method introduces the ketone groups at the 2 and 8 positions of the ring.

Industrial Production Methods: Industrial production of this compound often involves the large-scale cyclization of pimelic acid due to its cost-effectiveness and availability of raw materials. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oxocane-2,8-dione can undergo further oxidation to form more complex compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form oxocane-2,8-diol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one of the ketone groups is replaced by other functional groups. This can be achieved using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxocane-2,8-diol: Formed by the reduction of this compound.

    Substituted Oxocane Derivatives: Formed by substitution reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Oxocane-2,8-dione is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It is used in the production of polymers and resins due to its reactive ketone groups.

Biology and Medicine:

    Drug Development: The compound is used in the development of new drugs, particularly those targeting metabolic pathways involving ketone groups.

    Biochemical Research: It is used in studies related to enzyme-catalyzed reactions and metabolic processes.

Industry:

    Material Science: this compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Agriculture: It is used in the synthesis of agrochemicals that enhance crop protection and yield.

Mechanism of Action

Molecular Targets and Pathways: Oxocane-2,8-dione exerts its effects primarily through its reactive ketone groups. These groups can interact with various biological molecules, including enzymes and proteins, leading to changes in their activity and function. The compound can also participate in redox reactions, influencing cellular metabolic pathways.

Comparison with Similar Compounds

    Cycloheptanone: A seven-membered ring compound with a single ketone group.

    Pimelic Acid: The precursor to oxocane-2,8-dione, containing a seven-membered ring with carboxylic acid groups.

Uniqueness: this compound is unique due to its two ketone groups positioned at the 2 and 8 positions of the ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

oxocane-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-4-2-1-3-5-7(9)10-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHUBLNWMCWUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429491
Record name pimelic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10521-07-0
Record name 2,8-Oxocanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10521-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pimelic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxocane-2,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 32 g. pimelic acid in 300 g. dry diethyl ether was added portionwise, while stirring, to 40 g. dicyclohexyl carbodiimide in 100 ml. dry diethyl ether. The mixture was stirred for 24 hours and filtered. The filtrate was evaporated to give pimelic anhydride in the form of a thick oil. This was taken up in 150 ml. dry pyridine and treated with 12 g. 2-hydroxymethyl-18α-glycyrrhetinic acid. The solution was stirred and left for 5 days, whereafter it was poured into dilute hydrochloric acid and ice. After stirring the mixture for 1 hour, the gummy precipitate was separated off, dissolved in diethyl ether, washed with dilute hydrochloric acid and water, dried over anhydrous sodium sulphate and treated with charcoal. After filtration and evaporation of the filtrate, there was obtained 2-carboxyhexanoyloxymethyl-18α-glycyrrhetinic acid in the form of a gum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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